

An In-depth Technical Guide to the Solubility of Rucaparib Camsylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **rucaparib camsylate** in dimethyl sulfoxide (DMSO) and various aqueous solutions. The information is compiled from manufacturer datasheets, regulatory filings, and scientific literature to support research and development activities.

Executive Summary

Rucaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers.[1][2] The commercially available form is a camsylate salt, which influences its physicochemical properties, including solubility.[1][3] Understanding the solubility of **rucaparib camsylate** is critical for the design of in vitro assays, formulation development, and non-clinical studies. This document outlines its solubility profile, details the experimental methods for its determination, and illustrates key related concepts.

Solubility Data

Rucaparib camsylate exhibits high solubility in DMSO, a common solvent for creating stock solutions for biological assays.[4][5][6] In contrast, its aqueous solubility is poor and pH-independent across the physiological range.[7][8]

Solubility in Organic Solvents



DMSO is the most frequently cited solvent for dissolving **rucaparib camsylate**, with various suppliers reporting high solubility, although the exact values differ. It is important to note that some data may refer to the rucaparib free base, which has different solubility characteristics.

Table 1: Rucaparib Camsylate Solubility in DMSO

Solubility (mg/mL)	Solubility (mM)	Source / Vendor	Notes
100	179.96	Selleck Chemicals[4]	Fresh, non-moisture- absorbing DMSO recommended.
55.57	100	Tocris Bioscience	Corresponds to 100 mM.
~55.57	100	R&D Systems[5]	Reported as "Soluble to 100 mM".
79.63	143.31	ChemicalBook[9]	Maximum concentration reported.
2	-	Sigma-Aldrich[6]	Solution described as "clear".
>10	-	Sigma-Aldrich[6]	An additional reported value from the same vendor.

Note: The molecular weight of **rucaparib camsylate** is 555.66 g/mol .[5] Calculations are based on this value.

Aqueous Solubility

The aqueous solubility of **rucaparib camsylate** is consistently reported as low. The commercial form, the camsylate salt, suffers from poor aqueous solubility, which can impact oral bioavailability.[8]

Table 2: Rucaparib Camsylate Solubility in Aqueous Solutions



Solvent / Condition	Solubility	Source / Notes
Water	Insoluble	Selleck Chemicals[4]
Physiological pH Range	~1 mg/mL	FDA Label (for Rucaparib)[7]
Aqueous Buffers	Sparingly soluble	Cayman Chemical (for Rucaparib free base)[10]
Simulated Gastric Juice (pH 1.2)	Low	Patent WO2020113500A1[11]

Experimental Protocols for Solubility Determination

The solubility values presented are typically determined using one of two general methodologies: thermodynamic (equilibrium) solubility or kinetic solubility.

Thermodynamic Solubility Measurement (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, representing the true saturation point of the solvent. It is considered the gold standard for solubility determination. [12][13]

Protocol:

- Preparation: Add an excess amount of solid rucaparib camsylate powder to a vial
 containing the solvent of interest (e.g., phosphate-buffered saline, pH 7.4). The excess solid
 ensures that equilibrium with the saturated solution can be reached.
- Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.
- Phase Separation: Separate the undissolved solid from the solution. This is commonly achieved by centrifugation followed by careful collection of the supernatant, or by filtration using a low-binding filter (e.g., 0.22 μm PVDF).



- Quantification: Accurately determine the concentration of rucaparib camsylate in the clear supernatant. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for quantification.[14]
- Calculation: The measured concentration is reported as the thermodynamic solubility.

Kinetic Solubility Measurement (DMSO Co-solvent Method)

This high-throughput method is often used in early drug discovery to assess the solubility of compounds prepared as high-concentration stock solutions in DMSO.[12][15] It measures the concentration at which a compound precipitates when its DMSO stock is diluted into an aqueous buffer.

Protocol:

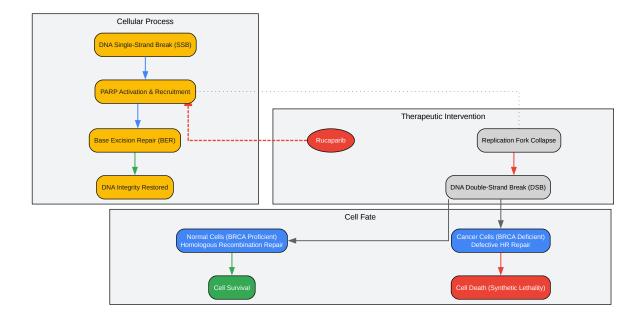
- Stock Solution: Prepare a high-concentration stock solution of **rucaparib camsylate** in 100% DMSO (e.g., 10 mM or 100 mM).
- Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer of interest (e.g., PBS, pH 7.4) in a multi-well plate. This is typically done as a serial dilution.
- Incubation & Precipitation: Allow the solution to incubate for a short period (e.g., 1-2 hours) at a controlled temperature. The compound may precipitate out of the aqueous solution as the DMSO concentration is lowered.
- Detection: Measure the concentration of the compound that remains dissolved. This can be done in several ways:
 - Turbidimetry/Nephelometry: An instrument measures the light scattering caused by the formation of precipitate to determine the point of insolubility.[15]
 - Direct UV/HPLC-UV: The plate is filtered to remove any precipitate. The concentration in the clear filtrate is then quantified by UV absorbance or HPLC-UV against a calibration curve.[15]



 Reporting: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Visualizations: Pathways and Workflows Mechanism of Action: PARP Inhibition Pathway

Rucaparib's therapeutic effect is derived from its inhibition of PARP enzymes, a key component of the DNA single-strand break repair (SSBR) pathway. This inhibition leads to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.



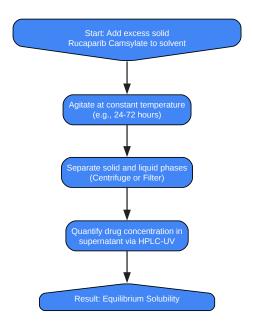
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Caption: Simplified signaling pathway of PARP inhibition by rucaparib.

Experimental Workflow: Thermodynamic Solubility



The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of **rucaparib camsylate**.



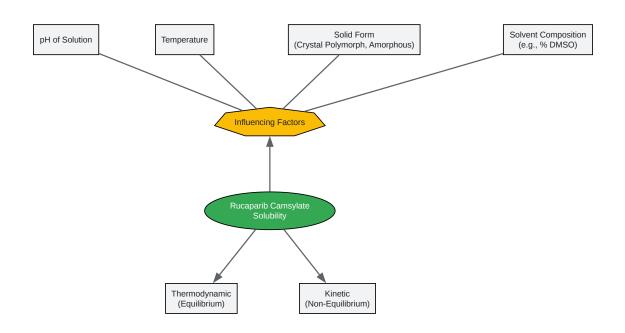
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Caption: Workflow for the shake-flask thermodynamic solubility protocol.

Logical Relationships in Solubility

The solubility of a compound is not a single value but is influenced by multiple factors, including its solid-state form and the experimental method used for its measurement.





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Caption: Factors influencing the measured solubility of **rucaparib camsylate**.

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